

Synonyms and alternative names for C.I. Reactive Red 45

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Compound of Interest

Compound Name: *Reactive red 45*

Cat. No.: *B1210583*

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C.I. Reactive Red 45: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of C.I. **Reactive Red 45**, a widely used azo dye. The following sections detail its chemical identity, including a comprehensive list of synonyms and alternative names, and present key physicochemical properties. Furthermore, this guide outlines detailed experimental protocols for its degradation and removal from aqueous solutions, summarizing the quantitative data from these studies. While specific interactions with cellular signaling pathways are not extensively documented in the current scientific literature, this guide provides insights into its toxicological evaluation.

Chemical Identity and Properties

C.I. **Reactive Red 45** is a synthetic dye belonging to the single azo class.^[1] It is primarily used in the textile industry for dyeing cellulosic fibers like cotton and flax, where it forms a covalent bond with the substrate, ensuring good fastness properties.^[2]

Synonyms and Alternative Names

C.I. **Reactive Red 45** is known by a multitude of trade names and identifiers across different suppliers and regions. A comprehensive, though not exhaustive, list is provided below:

- Active Brilliant Red 6S
- Begative Red P-3B
- Cibacron Brilliant Red 3B-P
- Cotfix Red 6B
- Dinactive Brilliant Red H3B
- Drimarene Brilliant Rubine Z-RH
- Evercion Red P-3B
- Helaktyn Red D-5BN
- Jakofix Brilliant Red H3B
- Polkative Red P-3B
- Reactive Red P-3B
- Reactive Red P3B
- Reactron Red H3B
- Red H5B
- Sandalfix Red-PSB
- THacion Red H-3BP
- Vilmafix Red 6B-P
- Xiron Brilliant Red 4B-HD

Chemical and Physical Data

A summary of the key chemical and physical properties of C.I. **Reactive Red 45** is presented in the table below.

Property	Value	Reference
C.I. Name	Reactive Red 45	[1]
C.I. Number	18209	[1]
CAS Registry Number	12226-22-1, 70210-46-7	[1]
Molecular Formula	$C_{27}H_{19}ClN_7Na_3O_{10}S_3$	[1]
Molecular Weight	802.10 g/mol	[1]
Molecular Structure	Single azo class	[1]

Experimental Protocols

This section details methodologies from published research for the degradation and removal of C.I. **Reactive Red 45** from aqueous solutions. These protocols are relevant for environmental remediation studies and for understanding the dye's stability and reactivity.

Photocatalytic Degradation using Photo-Fenton Reagent

This protocol describes the degradation of **Reactive Red 45** using a Photo-Fenton process, an advanced oxidation process (AOP).

Methodology:

- **Preparation of Solutions:** Prepare a stock solution of C.I. **Reactive Red 45**. For experimental runs, dilute the stock to the desired concentration (e.g., 3.33×10^{-5} M). Prepare a solution of Ferrous Sulfate ($FeSO_4$) (e.g., 3.33×10^{-5} M).
- **Experimental Setup:** The reaction is carried out in a suitable vessel exposed to a visible light source.
- **Parameter Optimization:** To determine the optimal degradation conditions, vary the following parameters in a systematic manner:

- Concentration of **Reactive Red 45**
- Concentration of FeSO_4
- Volume of Hydrogen Peroxide (H_2O_2) (e.g., up to 1.0 mL)
- pH of the solution (e.g., adjusted to 2.9)
- Intensity of light irradiation
- Degradation Monitoring: At regular time intervals, withdraw aliquots of the reaction mixture. Measure the absorbance of the solution at the dye's maximum wavelength (λ_{max}) using a UV-Vis spectrophotometer to determine the extent of decolorization.
- Kinetic Analysis: The degradation rate can be analyzed using kinetic models, such as the first-order kinetics model.

Quantitative Data from a Representative Study:

Parameter	Optimal Condition
[Reactive Red 45]	$3.33 \times 10^{-5} \text{ M}$
$[\text{FeSO}_4]$	$3.33 \times 10^{-5} \text{ M}$
H_2O_2	1.0 mL
pH	2.9

Adsorption on Activated Carbon

This protocol outlines a batch adsorption method for the removal of **Reactive Red 45** using activated carbon derived from *Catha edulis* stems.

Methodology:

- Adsorbent Preparation: Prepare activated carbon from the desired biomass (e.g., *Catha edulis* stems) through carbonization and chemical activation.

- **Stock Solution:** Prepare a stock solution of C.I. **Reactive Red 45** (e.g., 1000 mg/L) in distilled water. Prepare working solutions of various concentrations by diluting the stock solution.
- **Batch Adsorption Experiments:**
 - In a series of flasks, add a fixed amount of the prepared activated carbon to a known volume and concentration of the dye solution.
 - Adjust the initial pH of the solutions using 0.1 N HCl or 0.1 N NaOH.
 - Agitate the flasks on a shaker at a constant speed and temperature for a specified contact time.
 - After agitation, separate the adsorbent from the solution by filtration.
- **Analysis:** Determine the final concentration of the dye in the filtrate using a UV-Vis spectrophotometer at its λ_{max} .
- **Optimization and Isotherm Studies:** To find the optimal removal conditions, vary the initial dye concentration, adsorbent dose, pH, and contact time. The equilibrium data can be fitted to adsorption isotherm models like the Langmuir and Freundlich models to understand the adsorption mechanism.

Quantitative Data from a Representative Study:

Parameter	Optimal Condition	Removal Efficiency
pH	3.05	94.5%
Adsorbent Dose	10.5 g/L	94.5%
Contact Time	38.79 min	94.5%
Initial Dye Concentration	50.4 mg/L	94.5%

Biological Interactions and Toxicity

Currently, there is a lack of specific studies detailing the interaction of C.I. **Reactive Red 45** with defined cellular signaling pathways. As an azo dye, its toxicological profile is of interest, particularly concerning its breakdown products, which may include aromatic amines. Azo dyes, in general, have been a subject of toxicological research.

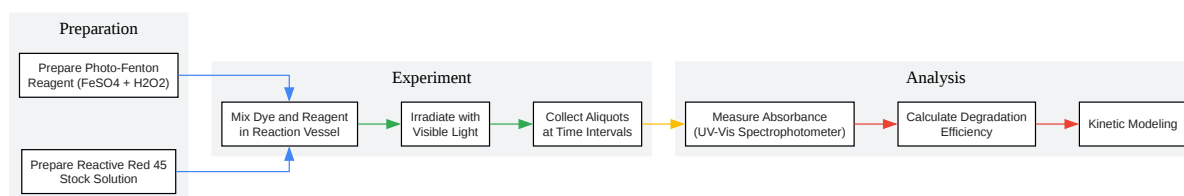
General toxicological studies on textile dyes often employ bioassays to assess cytotoxicity and genotoxicity. For instance, studies on other reactive dyes have utilized the *Allium cepa* test, hemolytic assays, and brine shrimp (*Artemia salina*) tests to evaluate the toxicity of the dye and its degradation products. These studies provide a broad assessment of the biological impact rather than a specific molecular mechanism or signaling pathway.

The genotoxicity of some azo dyes has been linked to their metabolic reduction, which can release carcinogenic aromatic amines. This reduction can be carried out by human intestinal microflora and, to a lesser extent, by liver azoreductases.

Diagrams

Experimental Workflow for Photocatalytic Degradation

The following diagram illustrates the typical workflow for a photocatalytic degradation experiment of C.I. **Reactive Red 45**.

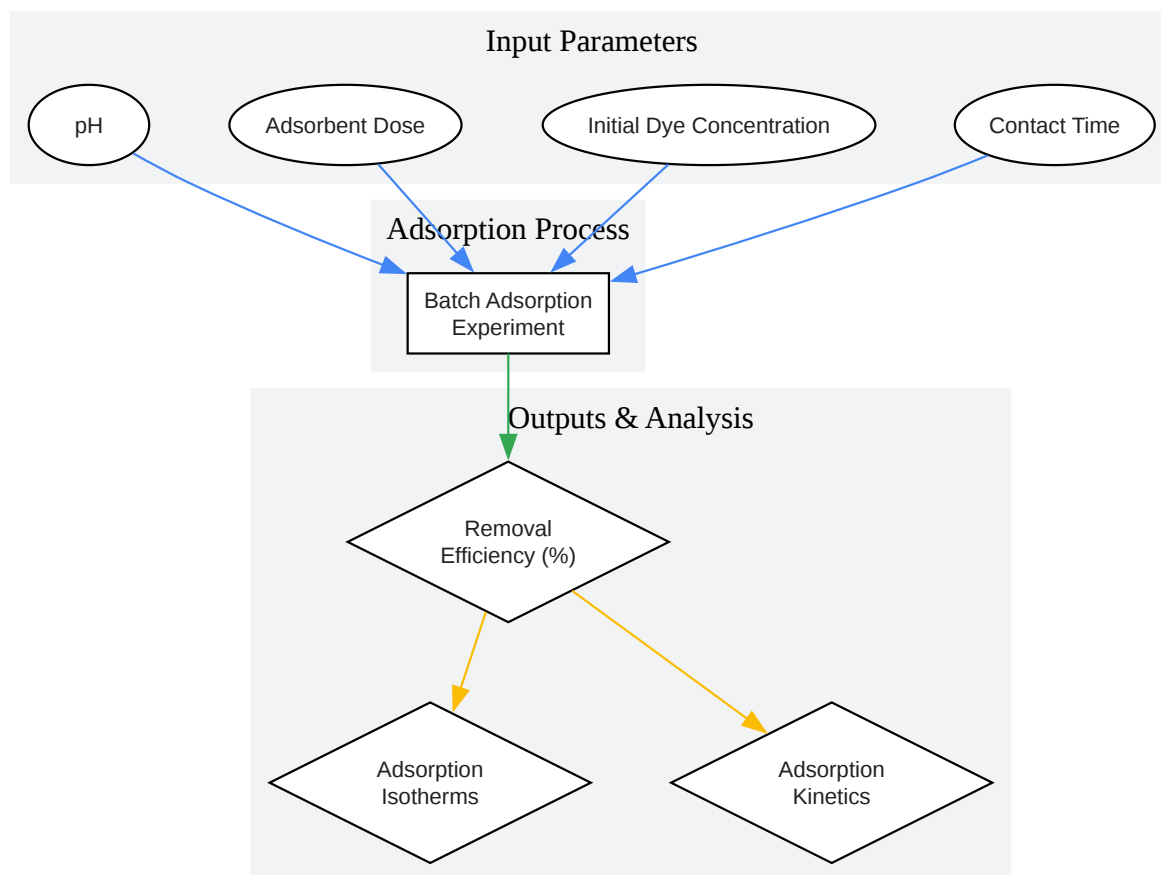


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Caption: Experimental workflow for photocatalytic degradation.

Logical Relationship in Batch Adsorption Study

This diagram illustrates the logical flow and parameter optimization in a batch adsorption study for the removal of C.I. **Reactive Red 45**.



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Caption: Logic diagram for batch adsorption parameter optimization.

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